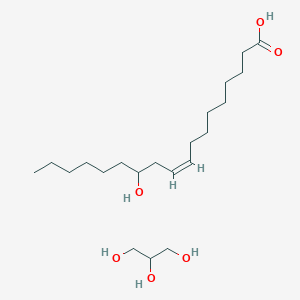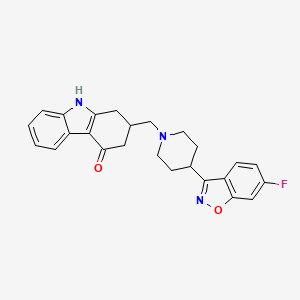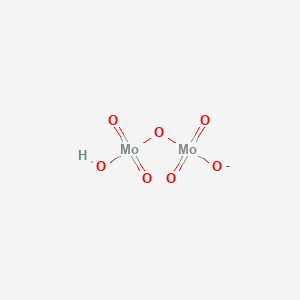
Hydrogen dimolybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen dimolybdate is a monovalent inorganic anion that consists of dimolybdic acid where one of the two OH groups has been deprotonated. It is a molybdenum oxoanion and a monovalent inorganic anion. It is a conjugate base of a dimolybdic acid. It is a conjugate acid of a dimolybdate(2-).
Applications De Recherche Scientifique
1. Hydrogen Isotope Separation
Metal-organic frameworks (MOFs) have shown potential for efficient D2/H2 separation, crucial in scientific research, energy generation, and medical treatment. High-throughput screening of MOFs for D2/H2 separation has been reported, identifying top-ranked MOFs with the best selectivity and capacity for hydrogen isotopes separation. This could lead to more efficient industrial production of hydrogen isotopologues (Zhou, Vassallo, & Wu, 2020).
2. Hydrogen Production from Microorganisms
Phototrophic microorganisms such as microalgae and cyanobacteria are being explored for biohydrogen production. Although not yet widely used industrially due to low biomass yield, these microorganisms present an environmentally friendly alternative for hydrogen production. Modern photobioreactors and various immobilization matrices are being investigated to improve hydrogen production efficiency from these sources (Bolatkhan et al., 2019).
3. Hydrogen Storage Technologies
Research has focused on metal hydrides for hydrogen storage, particularly for future transport applications like automotive. Efforts to improve hydrogenation properties of these materials have been made, with Mg-based hydrides showing promise due to their high reversible hydrogen capacity. Improvements in kinetics, cycle life, and reduction of desorption temperature are areas of ongoing research (Sakintuna, Lamari-Darkrim, & Hirscher, 2007).
4. Molybdenum Carbide for Hydrogen Evolution
The synthesis and investigation of dimolybdenum carbide (Mo2C) nano-rods for hydrogen evolution reaction (HER) in both acidic and alkaline media have been explored. Mo2C nano-rods have shown competitive performance as a catalyst for HER, attributed to their porous structure and high electrical conductivity (Xiao et al., 2014).
5. High-Throughput Computational Screening for Water Splitting
High-throughput density functional theory (HT-DFT) studies have been used to screen perovskite compounds for thermochemical water splitting applications. This research aims to identify thermodynamically favorable materials for hydrogen production, with several promising compounds such as CeCoO3 and BiVO3 identified as new candidates for further exploration (Emery et al., 2016).
Propriétés
Nom du produit |
Hydrogen dimolybdate |
|---|---|
Formule moléculaire |
HMo2O7- |
Poids moléculaire |
304.9 g/mol |
Nom IUPAC |
hydroxy-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |
InChI |
InChI=1S/2Mo.H2O.6O/h;;1H2;;;;;;/q;+1;;;;;;;-1/p-1 |
Clé InChI |
GYPPOHOXBAIXMW-UHFFFAOYSA-M |
SMILES canonique |
O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



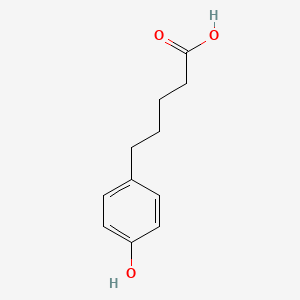
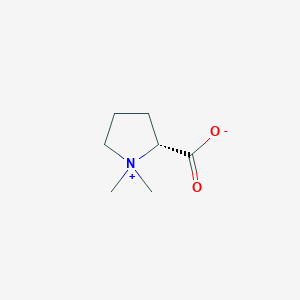
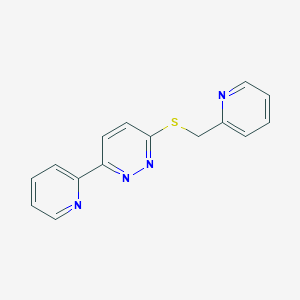
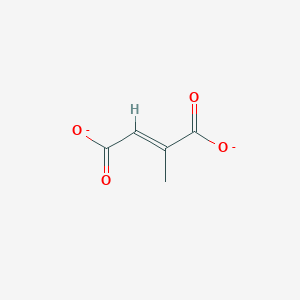
![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)
![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)
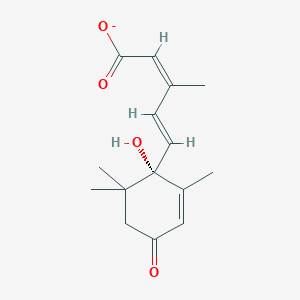
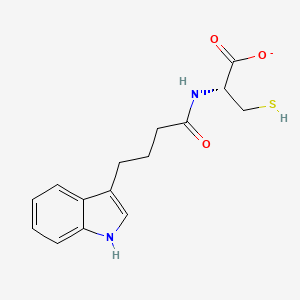
![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)
![(8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1241780.png)
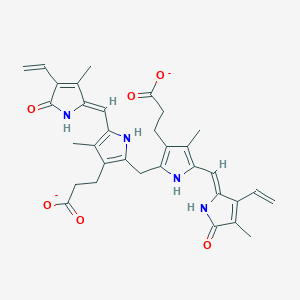
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
